molecular formula C12H15ClN2 B074812 N-(1-Naphthyl)ethylenediamine dihydrochloride CAS No. 1465-25-4

N-(1-Naphthyl)ethylenediamine dihydrochloride

Cat. No.: B074812
CAS No.: 1465-25-4
M. Wt: 222.71 g/mol
InChI Key: WZRRZVUZWWMSKH-UHFFFAOYSA-N
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Description

N-(1-Naphthyl)ethylenediamine dihydrochloride: is an organic compound widely used in various scientific fields. It is known for its role as a reagent in the quantitative analysis of nitrates and nitrites in water samples through colorimetry. The compound is commercially available and often used in modified Saville and Griess assays .

Properties

CAS No.

1465-25-4

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

N'-naphthalen-1-ylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,14H,8-9,13H2;1H

InChI Key

WZRRZVUZWWMSKH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NCCN.Cl.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCN.Cl

Color/Form

LONG HEXAGONAL PRISMS

melting_point

370 to 374 °F (NTP, 1992)
188-190 °C

Other CAS No.

1465-25-4

physical_description

N-(1-naphthyl)ethylenediamine dihydrochloride appears as white to light tan or gray crystalline solid or off-white powder. (NTP, 1992)

Pictograms

Irritant

Related CAS

551-09-7 (Parent)

solubility

1 to 10 mg/mL at 64° F (NTP, 1992)
SOL IN 95% ALCOHOL, DILUTE HYDROCHLORIC ACID, HOT WATER, ACETONE, ABSOLUTE ALCOHOL

Synonyms

N-(1-naphthyl)ethylenediamine
N-(1-naphthyl)ethylenediamine dihydrochloride
N-(1-naphthyl)ethylenediamine monohydrochloride
N-1-EDAN
N-1-ethylenediaminonaphthalene
N-1-naphthylethylenediamine
N-naphthyl-ethylene-diammonium dichloride

vapor_pressure

Negligible (NTP, 1992)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-Naphthyl)ethylenediamine dihydrochloride can be synthesized by reacting 1-naphthylamine with 2-chloroethanamine. The reaction typically involves heating the reactants in an appropriate solvent under controlled conditions to yield the desired product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(1-Naphthyl)ethylenediamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Naphthyl)ethylenediamine dihydrochloride
Reactant of Route 2
N-(1-Naphthyl)ethylenediamine dihydrochloride

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